(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH, also known as Surfagon, is an agonist of gonadotropin-releasing hormone (GnRH). It plays a crucial role in regulating reproductive functions by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. GnRH analogs like Surfagon have potential applications in biochemical analysis and fertility research .
Surfagon serves as an internal standard for the liquid chromatography-mass spectrometry (LC-MS) analysis of leuprorelin acetate. Researchers use it to quantify leuprorelin acetate levels in biological samples. The LC-MS method involves sample preparation, chromatographic separation, and mass spectrometric detection. The specific protocol ensures accurate and sensitive measurement of leuprorelin acetate concentrations .
(Des-Gly10,D-Ala6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone is a synthetic analog of the natural gonadotropin-releasing hormone. It is primarily classified as a gonadotropin-releasing hormone agonist and has significant applications in reproductive biology, particularly in inducing ovulation in fish and other species. This compound is also known by its trade names, Surfagon and GnRH analog.
(Des-Gly10,D-Ala6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone is derived from the natural luteinizing hormone-releasing hormone through modifications that enhance its biological activity. The chemical classification includes:
This compound is categorized under gonadotropin-releasing hormone analogs, which are used extensively in scientific research and veterinary medicine.
The synthesis of (Des-Gly10,D-Ala6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential assembly of amino acids on a solid support, facilitating the formation of peptide bonds while minimizing side reactions.
The molecular structure of (Des-Gly10,D-Ala6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone features a sequence of amino acids with specific substitutions that enhance its stability and potency compared to natural gonadotropin-releasing hormone. The structure can be represented as follows:
(Des-Gly10,D-Ala6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone participates in various biochemical reactions primarily involving receptor binding and activation.
The mechanism of action involves the following steps:
Research indicates that this compound can effectively stimulate ovulation in various species, including fish, demonstrating its utility in aquaculture practices .
Relevant data regarding its solubility and stability can be found in chemical databases such as PubChem .
(Des-Gly10,D-Ala6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone has several scientific applications:
This compound exemplifies the advancements in peptide chemistry aimed at enhancing reproductive outcomes in both research and practical applications within agriculture and veterinary medicine.
All GnRH analogs share a common structural backbone but exhibit diverse biological activities based on specific amino acid substitutions. Naturally occurring GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) undergoes rapid enzymatic degradation in vivo, particularly at the Gly⁶-Leu⁷ bond, limiting its therapeutic utility. GnRH agonists typically feature modifications at positions 6 and 10 to enhance receptor binding affinity and extend biological half-life. These analogs initially stimulate gonadotropin secretion (the "flare effect") but ultimately cause pituitary desensitization and suppression of gonadal function with continuous administration. Conversely, GnRH antagonists competitively block pituitary receptors, providing immediate suppression without the initial surge. The structural modifications in (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH exemplify rational drug design principles applied to overcome the limitations of native GnRH while retaining receptor activation capabilities.
The specific structural alterations in (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH were strategically designed to optimize pharmacokinetic and pharmacodynamic properties:
D-Ala⁶ Substitution: Replacement of glycine with D-alanine at position 6 confers resistance to enzymatic degradation while enhancing receptor binding affinity. The D-configuration at this chiral center significantly stabilizes the peptide against endopeptidases that preferentially cleave L-amino acid bonds, extending its half-life in circulation [6] [9].
Pro-NHEt⁹ Modification: Substitution of the C-terminal glycine amide with proline ethylamide (Pro-NHEt) eliminates the enzymatic cleavage site at position 9-10. This modification dramatically increases metabolic stability and significantly prolongs the molecule's biological activity compared to native GnRH [2] [6].
Des-Gly¹⁰ Deletion: Removal of the C-terminal glycine residue (position 10) works synergistically with the Pro-NHEt⁹ modification to prevent degradation by exopeptidases. This truncation further contributes to the analog's extended duration of action in biological systems [4] [10].
These targeted modifications collectively transform the native hormone into a metabolically stable analog with enhanced receptor binding capacity, enabling sustained biological effects at lower doses than the natural decapeptide [4] [6].
The development of synthetic GnRH analogs began in the 1970s following the isolation and characterization of native GnRH. First-generation analogs featured single amino acid substitutions, while second-generation compounds like (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH incorporated multiple strategic modifications. This specific analog (also known as Alarelin acetate when formulated as a salt) emerged from systematic structure-activity relationship studies that identified position 6 and 10 modifications as critical for enhancing stability [6] [7]. The compound was patented under names including Dalarelin and Surfagon, reflecting its development across different pharmaceutical applications [7] [10]. Its evolution represents a milestone in peptide engineering, balancing receptor affinity with metabolic stability to create a therapeutically valuable molecule with applications spanning reproductive medicine, oncology, and aquaculture biotechnology.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: